3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-4-piperidone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one involves its interaction with cellular targets that regulate cell growth and apoptosis. The compound is known to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. For instance, it can interfere with the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-chlorobenzylidene)-4-piperidone
- 3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one
- 3,5-Bis(4-nitrobenzylidene)-1-methylpiperidin-4-one
Uniqueness
Compared to similar compounds, 3,5-Bis(4-chlorobenzylidene)-1-methylpiperidin-4-one exhibits unique structural features that enhance its biological activity. The presence of chlorobenzylidene groups contributes to its higher potency and selectivity against cancer cells. Additionally, the methyl group on the piperidine ring can influence the compound’s pharmacokinetic properties, potentially improving its bioavailability and stability .
Properties
Molecular Formula |
C20H17Cl2NO |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H17Cl2NO/c1-23-12-16(10-14-2-6-18(21)7-3-14)20(24)17(13-23)11-15-4-8-19(22)9-5-15/h2-11H,12-13H2,1H3/b16-10+,17-11+ |
InChI Key |
BNQZONUOANLYOV-OTYYAQKOSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
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